molecular formula C18H22N2O3S B2776388 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide CAS No. 1207007-91-7

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide

Número de catálogo: B2776388
Número CAS: 1207007-91-7
Peso molecular: 346.45
Clave InChI: QMPVOOPRJDVIOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a 3,4-dimethylbenzamide moiety linked to a cyclohexyl group substituted with a 2,4-dioxo-1,3-thiazolidine ring. The thiazolidinedione (TZD) scaffold is notable for its hydrogen-bonding capacity due to the two ketone groups, which may influence solubility and biological interactions . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in drug discovery, particularly in targeting enzymes or receptors associated with inflammation or metabolic disorders.

Propiedades

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-7-8-13(9-12(11)2)17(22)19-14-5-3-4-6-15(14)20-16(21)10-24-18(20)23/h7-9,14-15H,3-6,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVOOPRJDVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide typically involves the formation of the thiazolidine ring followed by the attachment of the cyclohexyl and dimethylbenzamide groups. One common method involves the reaction of 2,4-thiazolidinedione with cyclohexylamine under controlled conditions to form the intermediate, which is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide has several scientific research applications:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazolidinedione-Containing Analogs

Key Structural Differences :

  • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide (): Replaces the cyclohexyl group with a thiazol-2-yl ring and introduces a dimethylamino substituent.
  • Compounds in : Feature nitro-furyl or trifluoromethyl groups attached to the TZD ring.

Physicochemical Properties :

Compound Molecular Weight Key Functional Groups Melting Point (°C) Solubility (Predicted)
Target Compound ~375.4* TZD, dimethylbenzamide, cyclohexyl Not reported Moderate (polar TZD)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide ~425.5 Thiazole, dimethylamino, methoxy Not reported Low (high lipophilicity)
Compounds ~450–600 TZD, nitro-furyl, trifluoromethyl 150–250 Variable (polar groups)

*Estimated based on molecular formula.

Cyclohexyl-Substituted Benzamides

Pharmacological Analogs :

  • U-47700 (): A µ-opioid receptor (MOR) agonist with a cyclohexyl-acetamide backbone. Unlike the target compound, U-47700 lacks the TZD ring and instead has a dimethylamino group, contributing to its high MOR affinity (Ki = 7.5 nM) .
  • 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (): A psychoactive compound with a chloro-substituted benzamide. The dimethylamino group and chlorine atoms enhance its receptor-binding profile, contrasting with the target compound’s TZD and methyl groups .

Structural Implications :

  • The absence of halogen atoms (e.g., Cl in U-47700) in the target compound likely reduces electrophilicity and toxicity risks .
Benzamide Derivatives with Bioactive Substituents

Metabolism and Toxicity :

  • N-(Heptan-4-yl)-3,4-dimethylbenzamide (): A flavor compound metabolized via hepatic oxidation. The target compound’s TZD ring may introduce alternative metabolic pathways, such as glucuronidation or hydrolysis, altering its pharmacokinetic profile .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Exhibits anti-inflammatory activity due to the thiazole ring. The target compound’s TZD ring could provide similar anti-inflammatory effects but with improved solubility .

Elemental Composition :

Compound C (%) H (%) N (%) S (%)
Target Compound (Calculated)* ~62.0 ~6.2 ~7.5 ~8.5
Compound (C27H21N5O6S2) 56.34 3.68 12.17 11.14
Compound Not reported Not reported Not reported Not reported

*Calculated from molecular formula C20H22N2O3S.

Actividad Biológica

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates a thiazolidine ring and a benzamide moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is C18H22N2O3S. The compound features:

  • Thiazolidine ring : Contributes to its biological activity through various mechanisms.
  • Benzamide moiety : Enhances binding affinity to biological targets.

Antibacterial Activity

Research indicates that compounds with thiazolidine structures demonstrate significant antibacterial properties. In studies involving derivatives of thiazolidinones:

  • In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with some derivatives outperforming standard antibiotics like norfloxacin and chloramphenicol .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamideStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against:

  • Candida albicans and Aspergillus species . The antifungal activity was assessed using the two-fold serial dilution method. Compounds within this class displayed comparable efficacy to established antifungal agents .
CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamideCandida albicans64 µg/mL
Aspergillus niger32 µg/mL

Anticancer Activity

The thiazolidine derivatives have also been evaluated for their anticancer potential. Studies reported that these compounds exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Potential mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with metabolic pathways involved in cancer cell growth .

The biological activities of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Interference with Metabolic Pathways : It could disrupt metabolic pathways critical for cancer cell survival.
  • Synergistic Effects : The combination of thiazolidine and benzamide functionalities may lead to enhanced activity compared to individual components.

Case Studies

Several studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • A study demonstrated that derivatives similar to N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide showed significant reductions in tumor size in animal models when administered alongside standard chemotherapy agents .

Q & A

Q. Table 1: Comparative Physicochemical Properties of Analogous Compounds

CompoundlogPHydrogen Bond AcceptorsKey Functional Groups
Target Compound~3.5*4Thiazolidinone, Benzamide
U-47700 (Opioid Analogue)2.83Acetamide, Cyclohexyl
N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide2.13Hydroxymethyl, Benzamide
*Estimated via computational tools (e.g., ChemAxon).

Advanced: What experimental designs are recommended for studying metabolic stability?

Answer:

  • In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
  • LC-MS/MS Analysis : Quantify parent compound degradation and metabolite formation over time .
  • Structural Modifications : Introduce deuterium or fluorine at metabolically labile sites (e.g., benzamide methyl groups) to enhance stability .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with thiazolidinone carbonyls) using software like Schrödinger .
  • QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with biological activity data .
  • ADMET Prediction : Use tools like SwissADME to optimize solubility and reduce toxicity .

Advanced: What analytical methods are critical for detecting impurities in scaled-up syntheses?

Answer:

  • HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted starting materials or oxidation products) .
  • Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S content .
  • X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms, which impact bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.